molecular formula C11H11FO2 B11823520 methyl 3-(4-fluorophenyl)but-2-enoate CAS No. 198889-33-7

methyl 3-(4-fluorophenyl)but-2-enoate

Cat. No.: B11823520
CAS No.: 198889-33-7
M. Wt: 194.20 g/mol
InChI Key: GNJGRAWNPUCVSX-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)but-2-enoate, also known as methyl 3-(p-fluorophenyl)-2-butenoate, is an organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a butenoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)but-2-enoate can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-(4-fluorophenyl)but-2-enoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can participate in various binding interactions, influencing the activity of enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)but-2-enoate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 3-(4-bromophenyl)but-2-enoate: Similar structure with a bromine atom instead of fluorine.

    Methyl 3-(4-methylphenyl)but-2-enoate: Similar structure with a methyl group instead of fluorine.

Uniqueness

Methyl 3-(4-fluorophenyl)but-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 3-(4-fluorophenyl)but-2-enoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and research findings.

Chemical Structure and Properties

Chemical Formula: C11H11FO2
Molecular Weight: Approximately 198.21 g/mol
Structural Features:

  • Contains a 4-fluorophenyl group, which enhances its lipophilicity and biological activity.
  • The compound is an α,β-unsaturated ester , making it reactive in various chemical environments.

Biological Activity

This compound exhibits several notable biological activities:

  • Anti-inflammatory Properties:
    • Studies suggest that this compound can inhibit specific enzymes involved in inflammatory pathways. This inhibition may lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.
  • Anticancer Potential:
    • Similar compounds have shown cytotoxic effects against various cancer cell lines. Preliminary data indicate that this compound may also possess anticancer properties, warranting further investigation into its efficacy against specific tumors.
  • Mechanism of Action:
    • The mechanism likely involves interaction with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom in the phenyl ring is believed to enhance binding affinity and selectivity towards these targets.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

  • Synthesis Routes:
    • This compound can be synthesized through various organic reactions, including Michael addition and esterification processes, which allow for the introduction of diverse functional groups for further biological testing .
  • Case Studies:
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells), indicating its potential as a lead compound for anticancer drug development .

Data Tables

The following table summarizes the key biological activities and research findings related to this compound:

Biological Activity Description Reference
Anti-inflammatoryInhibits enzymes involved in inflammation
AnticancerCytotoxic effects on cancer cell lines
Mechanism of ActionModulates enzyme/receptor activity

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJGRAWNPUCVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20777661
Record name Methyl 3-(4-fluorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198889-33-7
Record name Methyl 3-(4-fluorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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